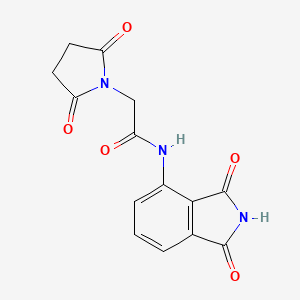

N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

Description

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-9(6-17-10(19)4-5-11(17)20)15-8-3-1-2-7-12(8)14(22)16-13(7)21/h1-3H,4-6H2,(H,15,18)(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBGDABTHZCPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Activité Biologique

N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13N3O4

- Molecular Weight : 299.28 g/mol

- IUPAC Name : this compound

1. Anti-inflammatory Effects

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide has been shown to interact with key inflammatory pathways involving Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-kB), which are critical in mediating inflammation .

2. Antioxidant Activity

The compound has demonstrated antioxidant capabilities by modulating oxidative stress markers and enhancing the body's defense against reactive oxygen species (ROS). This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

3. Neuroprotective Properties

Studies suggest that the compound may offer neuroprotective benefits by inhibiting Monoamine Oxidase B (MAO-B), an enzyme associated with neurodegeneration. By reducing MAO-B activity, the compound could potentially mitigate the effects of neurodegenerative disorders such as Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound inhibits COX-2 and MAO-B, thereby reducing inflammatory and neurotoxic responses.

- Modulation of Signaling Pathways : It affects NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a related isoindole derivative in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory cytokine levels post-treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in decreased cell death and improved cell viability. This supports its potential role in neuroprotection against Parkinson's disease .

Research Findings Summary Table

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized against synthetic auxin agonists and acetamide derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison of N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide with Analogous Compounds

Structural Differentiation

- Core Heterocycles: Unlike WH7 and Compound 533, which feature triazolyl or pyridinyl groups, the target compound incorporates two dioxo rings (isoindole-1,3-dione and pyrrolidine-2,5-dione).

- Substituent Effects: The absence of chlorophenoxy groups (common in WH7 and 533) reduces lipophilicity compared to analogs like 2,4-D or picloram. However, the fused isoindole ring may compensate by increasing planar rigidity, favoring π-π interactions in biological matrices .

Physicochemical Properties

- Solubility: The dual dioxo groups introduce polar character, suggesting higher aqueous solubility than chlorophenoxy analogs (e.g., logP ~1.2 vs. 2.5–3.5 for WH7 and 533).

- Stability : The pyrrolidine-2,5-dione ring is prone to hydrolysis under alkaline conditions, whereas WH7’s triazolyl group confers resistance to metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.